Z-L-Ile-CHN2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Z-L-Ile-CHN2: is a specialty compound used primarily in proteomics research. It is known for its specific applications in biochemical studies and is recognized for its molecular weight of 289.34 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of Z-L-Ile-CHN2 involves specific reaction conditions that ensure the purity and efficacy of the compound. Detailed synthetic routes are typically proprietary, but they generally involve the protection of functional groups, selective reactions, and purification steps to achieve the desired product .

Industrial Production Methods: : Industrial production of this compound is carried out under stringent conditions to maintain high standards of quality, precision, and consistency. Companies like Santa Cruz Biotechnology and Aladdin Scientific are known for producing this compound for research purposes .

Análisis De Reacciones Químicas

Types of Reactions: : Z-L-Ile-CHN2 undergoes various chemical reactions, including substitution and addition reactions. These reactions are crucial for modifying the compound for specific research applications.

Common Reagents and Conditions: : Common reagents used in reactions involving this compound include acids, bases, and other organic solvents. The conditions for these reactions are carefully controlled to ensure the desired outcome.

Major Products: : The major products formed from reactions involving this compound depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in further biochemical studies.

Aplicaciones Científicas De Investigación

Z-L-Ile-CHN2 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Proteomics Research: Used as a reagent for studying protein interactions and functions.

Biochemical Studies: Helps in understanding biochemical pathways and mechanisms.

Medical Research: Investigated for potential therapeutic applications and drug development.

Industrial Applications: Used in the production of specialized biochemical products

Mecanismo De Acción

The mechanism of action of Z-L-Ile-CHN2 involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, which makes it valuable in studying enzyme functions and pathways. The exact molecular targets and pathways can vary depending on the specific application and research focus .

Comparación Con Compuestos Similares

Similar Compounds

Z-Tyr-Ala-CHN2: Another compound used in proteomics research with similar inhibitory properties.

Z-Leu-CHN2: Known for its applications in enzyme inhibition studies.

Z-Val-CHN2: Used in biochemical research for studying protein interactions.

Uniqueness: : Z-L-Ile-CHN2 is unique due to its specific molecular structure, which provides distinct properties and applications in research. Its ability to selectively inhibit certain enzymes makes it a valuable tool in proteomics and biochemical studies .

Actividad Biológica

Z-L-Ile-CHN2, a derivative of isoleucine, has garnered attention due to its potential biological activities, particularly in the context of protease inhibition and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Overview of this compound

This compound is a peptide derivative characterized by the presence of a diazomethyl group. This modification enhances its reactivity and potential as a protease inhibitor. The compound's structure allows for interactions with various enzymes, particularly cysteine proteases such as cathepsin B (Cat-B) and cathepsin L (Cat-L), which are implicated in numerous pathological conditions including cancer and autoimmune diseases.

This compound acts primarily as an inhibitor of Cat-B, which is involved in cellular processes such as apoptosis and inflammation. The compound's mechanism involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent proteolytic activity. This inhibition can lead to reduced inflammation and tissue damage in various disease models.

Key Findings:

- Inhibition Potency : Research indicates that this compound exhibits a second-order rate constant (k) for Cat-B inhibition, which is significant for its therapeutic potential.

- Selectivity : The compound shows selectivity for Cat-B over other proteases, making it a promising candidate for targeted therapies.

Case Studies

- Inflammation Models : In vivo studies demonstrated that administration of this compound significantly reduced inflammation markers in arthritic models. The compound was shown to decrease cartilage damage through its action on Cat-B activity.

- Cancer Research : In models of tumor growth, this compound exhibited potential anti-tumor effects by inhibiting Cat-B-mediated processes that facilitate tumor invasion and metastasis.

Data Tables

| Compound | Target Enzyme | k (M⁻¹ s⁻¹) | Effectiveness | Reference |

|---|---|---|---|---|

| This compound | Cat-B | 546 | Moderate | |

| Z-Phe-Ala-CH2F | Cat-B | 16,200 | High | |

| Z-L-Phe-D-Val | Cat-B | >100-fold | Very High |

Comparative Analysis

Comparative studies between various peptide inhibitors have shown that modifications to the amino acid sequence and functional groups significantly affect the potency and selectivity of these compounds. For instance, while this compound demonstrates moderate inhibition, other derivatives such as Z-Phe-Ala-CH2F show markedly higher inhibitory activity against Cat-B.

Propiedades

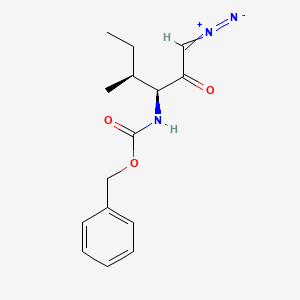

IUPAC Name |

benzyl N-[(3S,4S)-1-diazo-4-methyl-2-oxohexan-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-3-11(2)14(13(19)9-17-16)18-15(20)21-10-12-7-5-4-6-8-12/h4-9,11,14H,3,10H2,1-2H3,(H,18,20)/t11-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEZBIORYYZQAS-FZMZJTMJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.